methyl5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
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Overview
Description
- The indole moiety is a prevalent structural motif found in various natural products, pharmaceuticals, and biologically active compounds. Its significance lies in its diverse biological properties and applications .
Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: is a heterocyclic compound with an indole ring system. It contains a methyl ester group at the 2-position and a methyl group at the 5-position.
Preparation Methods
- One synthetic route to prepare this compound involves the Fischer indole synthesis. Here are the steps:
- Start with cyclohexanone and phenylhydrazine hydrochloride.
- React them using methanesulfonic acid (MsOH) under reflux in methanol (MeOH).
- This yields the tricyclic indole product, which can be further modified to obtain methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate .
- Industrial production methods may vary, but the Fischer indole synthesis provides a fundamental approach.
Chemical Reactions Analysis
Reactions: Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The products formed will vary based on the specific reaction conditions.
Scientific Research Applications
Chemistry: Methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate serves as a building block for the synthesis of more complex indole derivatives.
Biology and Medicine: Indole derivatives exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry: These compounds find applications in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
- The exact mechanism by which methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exerts its effects depends on its specific biological target. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
Similar Compounds: Other indole derivatives, such as indole-3-acetic acid (a plant hormone) and related pharmaceuticals, share the indole core structure.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 5-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-7-3-4-9-8(5-7)6-10(12-9)11(13)14-2/h6-7,12H,3-5H2,1-2H3 |
InChI Key |
DPBWESRCHYYNRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)C=C(N2)C(=O)OC |
Origin of Product |
United States |
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